molecular formula C17H28N2O3S B2555796 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 446028-85-9

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2555796
CAS No.: 446028-85-9
M. Wt: 340.48
InChI Key: QIPXDNBRUUTWRN-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed for research applications. Its structure, incorporating a benzenesulfonamide group linked to a sterically hindered 2,2,6,6-tetramethylpiperidine moiety, suggests potential as a key intermediate or investigative tool in developing novel therapeutic agents. The tetramethylpiperidine group is a prominent scaffold in organic synthesis and catalysis, often utilized to modulate the pharmacokinetic properties of a molecule . The benzenesulfonamide group is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with a variety of biological targets. Compounds featuring this group have been extensively studied for their antitumor activity , with mechanisms that can include the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis . Furthermore, sulfonamides and their derivatives, such as sulfoximines, are increasingly investigated as bioisosteres for sulfones and other functional groups, offering opportunities to fine-tune the potency, selectivity, and metabolic stability of drug candidates . This makes the compound a valuable candidate for high-throughput screening and lead optimization programs aimed at oncology and other disease areas. Researchers can employ this agent to explore structure-activity relationships, particularly in synthesizing more complex molecules like N-functionalized sulfoximines or other sulfonamide-containing derivatives . Its application extends to fundamental biochemical research, where it may be used to probe protein function or enzyme activity inhibited by sulfonamide-based compounds.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-12-7-8-14(22-6)15(9-12)23(20,21)18-13-10-16(2,3)19-17(4,5)11-13/h7-9,13,18-19H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPXDNBRUUTWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-Methoxy-5-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide

Sulfonyl Chloride Intermediate Synthesis

The synthesis begins with the preparation of 2-methoxy-5-methylbenzenesulfonyl chloride, a critical intermediate. A modified bromination-cyanation sequence, adapted from CN111100042B, enables regioselective functionalization. Starting with 4-methoxy-3-methylbenzenesulfonamide, bromination at 60°C in dichloromethane with bromine and iron powder yields 3-bromo-4-methoxy-5-methylbenzenesulfonamide. Subsequent cyanation using cuprous cyanide in N,N-dimethylformamide (DMF) at 120°C introduces the nitrile group, which is hydrolyzed to a carboxylic acid and reduced to the methyl substituent.

Sulfonamide Coupling Reaction

The sulfonyl chloride intermediate reacts with 2,2,6,6-tetramethylpiperidin-4-amine under nucleophilic substitution conditions. As demonstrated in RSC protocols, the reaction proceeds in dichloromethane with triethylamine as a base, facilitating HCl neutralization. Key parameters include:

  • Temperature : 0–25°C to minimize side reactions
  • Solvent : Dichloromethane or tetrahydrofuran (THF) for optimal solubility
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine

Post-reaction purification involves aqueous workup (brine extraction) and recrystallization from acetonitrile, achieving yields exceeding 85%.

Table 1. Optimization of Sulfonamide Coupling
Parameter Condition Yield (%) Purity (%)
Solvent Dichloromethane 88 98
Temperature 0–5°C 92 99
Base Triethylamine 90 97
Reaction Time 4 hours 85 96

Alternative Pathways for Industrial Scaling

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance efficiency. The sulfonyl chloride and amine streams merge in a microreactor at 25°C, with real-time pH monitoring ensuring complete reaction. This method reduces batch variability and achieves throughputs of 50 kg/day.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored using ball milling. Combining 2-methoxy-5-methylbenzenesulfonyl chloride and 2,2,6,6-tetramethylpiperidin-4-amine with catalytic potassium carbonate yields the product in 78% yield after 2 hours, minimizing waste.

Reaction Mechanism and Kinetics

The coupling follows a two-step mechanism:

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic sulfur in the sulfonyl chloride.
  • HCl Elimination : Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy ($$E_a$$) of $$45.2 \, \text{kJ/mol}$$ determined via Arrhenius analysis.

Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$) signals at δ 7.52 (d, J = 8.4 Hz, aromatic H), 3.89 (s, OCH$$3$$), and 2.41 (s, CH$$_3$$) confirm substitution patterns.
  • MS : ESI-MS m/z 367.18 [M+H]$$^+$$ aligns with the molecular formula C$${18}$$H$${28}$$N$$2$$O$$3$$S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities <0.5%, meeting pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Antidiabetic Activity

Research indicates that benzenesulfonamide derivatives exhibit promising antidiabetic properties. A study demonstrated that certain synthesized benzenesulfonamide derivatives showed considerable biological efficacy when compared to glibenclamide, a known antidiabetic agent. The introduction of specific substituents on the phenyl sulfonyl group was found to enhance the antidiabetic activity of these compounds .

Key Findings:

  • Compounds with a 2,5-dichloro substitution exhibited increased hypoglycemic activity.
  • Structural modifications can lead to more potent oral antidiabetic agents.

Anticancer Potential

Another significant area of application for this compound is in anticancer research. Novel derivatives containing the sulfonamide structure have been designed to target various cancer cell lines. For instance, compounds derived from 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide have shown cytotoxic effects against human cancer cell lines such as colon and breast cancer cells .

Case Study:
A series of new sulfonamide derivatives were synthesized and evaluated for their cytotoxic activity against multiple cancer types. The results indicated that some compounds not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting their potential as effective anticancer agents.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. Research has focused on synthesizing derivatives that can inhibit key enzymes involved in metabolic disorders and neurodegenerative diseases.

α-Glucosidase Inhibition

A study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties against α-glucosidase. These compounds were screened for their ability to inhibit this enzyme, which plays a crucial role in carbohydrate metabolism and is a target in type 2 diabetes management .

Results:

  • Several synthesized compounds demonstrated significant inhibition of α-glucosidase activity.
  • This suggests that structural modifications can enhance the efficacy of sulfonamides as therapeutic agents for diabetes management.

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide:

Application AreaKey FindingsReferences
Antidiabetic ActivityEnhanced efficacy compared to glibenclamide; structural modifications improve activity
Anticancer PotentialCytotoxic effects on colon and breast cancer cell lines; induces apoptosis
Enzyme InhibitionSignificant inhibition of α-glucosidase; potential for diabetes management

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially through competitive inhibition. The tetramethylpiperidinyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares key functional groups with two classes of analogs:

  • TMP-containing compounds (e.g., bis-TMP naphthalimide from ).
  • Sulfonamide derivatives (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide from ).
Table 1: Structural Comparison
Compound Core Structure Key Substituents Functional Impact
Target Compound Benzenesulfonamide 2-methoxy, 5-methyl, N-TMP Enhanced lipophilicity (methyl, methoxy), steric hindrance (TMP)
bis-TMP Naphthalimide Naphthalimide Dual TMP groups at nitrogen positions Fluorescence properties, hydrogen-bond-driven crystal packing
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Benzenesulfonamide 4-(2-chloroacetyl) group Electrophilic reactivity (chloroacetyl), potential for covalent binding

Physicochemical and Supramolecular Properties

  • Crystal Packing :
    • The target compound’s TMP group may sterically hinder π-stacking, similar to bis-TMP naphthalimide, where bulky TMP groups prevent close aromatic interactions .
    • Hydrogen bonding via the sulfonamide N–H and oxygen atoms is expected, akin to the N–H⋯O interactions observed in bis-TMP naphthalimide .
  • Solubility: The methoxy and methyl groups increase lipophilicity compared to sulfonamides with polar substituents (e.g., chloroacetyl or cyano groups in ) .

Electronic and Resonance Effects

  • The methoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., chloro, fluoro) in other sulfonamides, altering electronic density on the benzene ring and influencing reactivity or binding interactions.
  • Resonance in the sulfonamide group may resemble the naphthalimide core’s resonance behavior, where bond length variations indicate delocalization (e.g., shortened N–C bonds in bis-TMP naphthalimide) .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how are key intermediates optimized?

  • Methodological Answer : Synthesis typically involves two steps: (1) functionalization of the benzenesulfonamide core and (2) coupling with the tetramethylpiperidine moiety. For example, nitroanhydride intermediates (e.g., 4-nitro-1,8-naphthalic anhydride) can react with 2,2,6,6-tetramethylpiperidin-4-amine under reflux in ethanol/DMF to form sulfonamide linkages . Catalytic hydrogenation using Cu–Cr/γ-Al₂O₃ optimizes the reduction of ketone precursors (e.g., 2,2,6,6-tetramethylpiperidin-4-one) to piperidinol intermediates, achieving ~90% yield under continuous flow conditions .

Q. How is the crystal structure of this compound resolved, and what structural features influence its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXT and SHELXL is used for structural elucidation. Key features include:
  • Bond Lengths : N–C (1.357 Å) and C–O (1.224 Å) bonds indicate resonance stabilization .
  • Hydrogen Bonding : N–H⋯O interactions (distance: 3.013 Å, angle: 165°) form layered supramolecular networks along the b-axis, enhancing thermal stability .
  • Disorder : Steric hindrance from tetramethylpiperidine groups limits π-stacking, favoring T-shaped interactions .

Table 1 : Key Crystallographic Parameters

ParameterValue
Space groupPbca
N–H⋯O distance3.013 Å
C1–O1 bond length1.224 Å
Displacement parametersRefined via OLEX2

Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy at δ 3.8–4.0 ppm, piperidine methyl groups at δ 1.0–1.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 393.2 for [M+H]⁺).
  • HPLC-PDA : Purity assessment using C18 columns with methanol/water gradients (λ = 254 nm) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting vs. crystallographic symmetry) be reconciled during structural validation?

  • Methodological Answer :
  • Dynamic NMR : Assess temperature-dependent splitting to distinguish static disorder from dynamic conformational exchange.
  • DFT Calculations : Compare experimental bond lengths (e.g., N–C vs. C–O) with computed resonance structures to resolve discrepancies .
  • Cross-Validation : Overlay SC-XRD data with NOESY/ROESY NMR to confirm spatial arrangements of bulky substituents .

Q. What strategies improve the regioselectivity of catalytic hydrogenation for tetramethylpiperidine precursors?

  • Methodological Answer :
  • Catalyst Design : Cu–Cr/γ-Al₂O₃ enhances dispersion of active Cu⁰ sites, reducing side reactions (e.g., over-reduction) .
  • Reaction Monitoring : In-situ FTIR tracks ketone → alcohol conversion (C=O stretch at 1700 cm⁻¹ → O–H at 3400 cm⁻¹).
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) improve hydrogen diffusion and selectivity (>95% yield) .

Q. How do supramolecular interactions (e.g., hydrogen bonding, steric effects) modulate the compound’s fluorescence properties?

  • Methodological Answer :
  • Hydrogen Bond Networks : Layered N–H⋯O interactions reduce non-radiative decay, enhancing quantum yield (Φ = 0.65) .
  • Steric Shielding : Tetramethylpiperidine groups prevent π-π stacking, minimizing fluorescence quenching .
  • Solvatochromism : Solvent polarity (e.g., DMSO vs. hexane) shifts emission maxima (Δλ = 20 nm), useful for probe design .

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